Acid Orange 74

描述

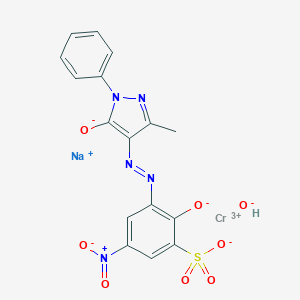

Acid Orange 74, also known as Acid Orange G, is a chromium-complex monoazo acid dye widely used in the textile industry. This compound is known for its vibrant orange color and is primarily used for dyeing wool, silk, nylon, leather, and polyamide fibers. Due to its high toxicity and non-biodegradability, it poses significant environmental concerns, necessitating effective removal from wastewater .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Acid Orange 74 involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general synthetic route includes:

Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is often purified through crystallization or filtration processes .

Types of Reactions:

Oxidation: this compound can undergo oxidative degradation, often facilitated by photocatalysts or advanced oxidation processes.

Reduction: The azo bond in this compound can be reduced to form aromatic amines, which are often more toxic than the parent compound.

Substitution: The dye can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide, potassium persulfate, and photocatalysts like titanium dioxide are commonly used.

Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions are employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under controlled conditions.

Major Products Formed:

Oxidation: Degradation products include smaller organic acids, carbon dioxide, and water.

Reduction: Aromatic amines such as aniline derivatives.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

科学研究应用

Acid Orange 74 has several applications in scientific research:

Chemistry: Used as a model compound for studying azo dye degradation and removal processes.

Biology: Employed in staining techniques for microscopic analysis.

Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

Industry: Widely used in the textile industry for dyeing various fibers. .

作用机制

The mechanism of action of Acid Orange 74 primarily involves its interaction with light and reactive species:

Photocatalytic Degradation: Under light irradiation, this compound can be degraded by photocatalysts, leading to the generation of reactive oxygen species such as hydroxyl radicals. These radicals attack the dye molecules, breaking down the azo bond and leading to the formation of smaller, less toxic compounds.

Molecular Targets and Pathways: The primary molecular target is the azo bond, which is susceptible to cleavage by reactive species.

相似化合物的比较

Acid Orange 74 can be compared with other similar azo dyes:

Acid Orange 7: Another azo dye with similar applications but different structural properties.

Acid Red 17: A red azo dye used in similar applications but with different chromophoric groups.

Acid Yellow 36: A yellow azo dye with similar industrial uses but different light absorption properties.

Uniqueness:

Chromium Complex: The presence of a chromium ion in this compound provides greater stability to the dye structure, making it more resistant to photodegradation compared to other azo dyes.

Color Properties: The specific structure of this compound imparts a unique orange hue, which is highly sought after in the textile industry

生物活性

Acid Orange 74 (AO74) is a chromium-complex monoazo acid dye extensively utilized in the textile industry for its vibrant color and stability. However, its biological activity is predominantly characterized by its toxicity and environmental persistence, raising significant concerns regarding its impact on ecosystems and human health. This article delves into the biological activity of this compound, presenting findings from various studies, including biosorption techniques for wastewater treatment, and highlighting case studies that illustrate its effects on aquatic life.

This compound is classified as a hazardous substance due to its potential harmful effects on aquatic organisms and humans. It is known for its non-biodegradable nature, which complicates environmental remediation efforts. The dye does not readily undergo enzymatic discoloration, leading to accumulation in water bodies where it poses risks to biodiversity and water quality .

Chemical Structure:

- Type: Chromium-complex monoazo acid dye

- Molecular Formula: C16H12N2O4S

- Solubility: Soluble in water

Toxicity Studies

Research has demonstrated that this compound exhibits significant toxicity towards various aquatic organisms. In particular, studies have shown:

- LC50 Values: The lethal concentration for 50% of test organisms varies depending on the species, indicating a range of sensitivity to the dye.

- Sub-lethal Effects: Chronic exposure can lead to reproductive issues and developmental abnormalities in fish and other aquatic life.

Biosorption Techniques for Removal

Given the environmental hazards posed by this compound, several studies have explored biosorption as a viable method for its removal from wastewater. Biosorption utilizes natural materials to adsorb contaminants from aqueous solutions.

Case Study: Lemna sp.

One notable study evaluated the biosorption capacity of HCl-pretreated Lemna sp. (duckweed) for this compound:

- Maximum Biosorption Capacity: 64.24 mg/g at pH 2 after 4 hours.

- Desorption Efficiency: The capacity decreased by 25% during subsequent cycles but remained stable thereafter.

- Kinetics: The adsorption process followed pseudo-second-order kinetics, indicating chemisorption as the primary mechanism .

Case Study: Pinus roxburghii Leaves

Another study focused on using Pinus roxburghii leaves as a biosorbent:

- Optimal Conditions: Adsorbent dose of 1.8 g, contact time of 45 minutes, and pH of 1.

- Adsorption Isotherm: Data fitted well with the Langmuir isotherm model, suggesting monolayer adsorption on a surface with a finite number of identical sites .

Comparative Data Table

The following table summarizes key findings from various studies on the biosorption of this compound:

| Biosorbent | Maximum Capacity (mg/g) | Optimal pH | Contact Time (h) | Kinetics Model |

|---|---|---|---|---|

| Lemna sp. | 64.24 | 2 | 4 | Pseudo-second-order |

| Pinus roxburghii | Varies | 1 | 0.75 | Langmuir Isotherm |

| Peanut Hull | Not specified | Not specified | Not specified | Not specified |

| Orange Peel | Not specified | Not specified | Not specified | Not specified |

属性

CAS 编号 |

10127-27-2 |

|---|---|

分子式 |

C16H11CrN5O8S.Na C16H11CrN5NaO8S |

分子量 |

508.3 g/mol |

IUPAC 名称 |

sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide |

InChI |

InChI=1S/C16H13N5O7S.Cr.Na.H2O/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;;;/h2-8H,1H3,(H3,17,18,19,22,23,26,27,28);;;1H2/q;+3;+1;/p-4 |

InChI 键 |

PKKMPNLKTQQJEF-UHFFFAOYSA-J |

SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])O.[Na+] |

规范 SMILES |

CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-].[OH-].[Na+].[Cr+3] |

Key on ui other cas no. |

10127-27-2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。